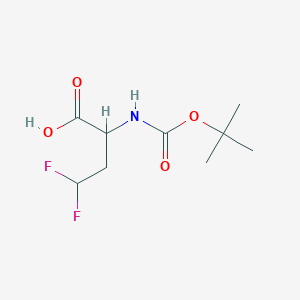

2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid

Description

Properties

IUPAC Name |

4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO4/c1-9(2,3)16-8(15)12-5(7(13)14)4-6(10)11/h5-6H,4H2,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCLBCNDXKDPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252357-43-0 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid typically involves the protection of an amino acid derivative with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. Flow microreactor systems have been developed to introduce the Boc group into various organic compounds more efficiently and sustainably .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid can undergo several types of chemical reactions, including:

Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid or hydrochloric acid in organic solvents.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.

Major Products Formed

Deprotection: The major product is the free amine derivative of the original amino acid.

Substitution: The major products are typically peptides or amides, depending on the specific reactants used.

Scientific Research Applications

Peptide Synthesis

2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is commonly utilized as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines during the synthesis process, allowing for selective reactions and modifications. This compound aids in the formation of peptides with enhanced stability and bioactivity.

Drug Development

The compound has been studied for its potential role in drug development, particularly in the creation of fluorinated amino acids that can modify the pharmacokinetic properties of therapeutic agents. Fluorination can enhance metabolic stability and improve the binding affinity of drugs to their targets .

Biochemical Studies

In biochemical research, this compound is used to investigate protein interactions and enzyme activities. Its unique structure allows researchers to explore how modifications at the amino acid level affect protein function and stability .

Case Studies

Mechanism of Action

The primary mechanism of action for 2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid involves the protection and subsequent deprotection of the amino group. The Boc group stabilizes the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

tert-Butoxycarbonyl-protected amino acids: These include compounds like N-Boc-D-tert-leucine and Boc-D-Tle-OH.

tert-Butoxycarbonyl-protected dipeptides: These are used in similar applications and undergo similar reactions.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid is unique due to the presence of the difluorobutanoic acid moiety, which imparts distinct chemical properties and reactivity. The fluorine atoms can influence the compound’s stability, reactivity, and interactions with other molecules, making it valuable in specialized synthetic applications .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-4,4-difluorobutanoic acid (CAS: 252357-43-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C9H15F2N O2

- Molecular Weight : 189.22 g/mol

- Melting Point : Not readily available

- Solubility : Soluble in organic solvents; limited data on aqueous solubility

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its role as an amino acid derivative in peptide synthesis and potential therapeutic applications.

The compound acts as a protecting group for amino acids , facilitating the synthesis of peptides. The tert-butoxycarbonyl (Boc) group is particularly useful because it can be easily removed under mild acidic conditions, allowing for the subsequent functionalization of the amino acid without extensive side reactions .

Antiproliferative Activity

Research has indicated that derivatives of this compound exhibit antiproliferative effects on certain cancer cell lines. For instance, compounds modified from this structure have shown activity against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast cancer) .

Study 1: Synthesis and Biological Evaluation

A study published in a peer-reviewed journal synthesized several derivatives of this compound to evaluate their biological activity. The derivatives were tested for their ability to inhibit cell proliferation. The results showed that specific modifications to the Boc group enhanced the antiproliferative potency against various cancer cell lines .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 15 |

| Compound B | MCF7 | 20 |

| Compound C | HeLa | 10 |

Study 2: Role in Peptide Synthesis

Another significant aspect of this compound is its role in peptide synthesis. Research demonstrated that using Boc-protected amino acids resulted in higher yields during solid-phase peptide synthesis (SPPS). The ease of deprotection allows for the rapid assembly of complex peptides, which are crucial for drug development and biological studies .

Q & A

Q. Key challenges :

- Regioselective fluorination : Non-specific fluorination at undesired positions.

- Boc deprotection side reactions : Acid-mediated cleavage may degrade the difluoro backbone.

Q. Solutions :

- Use diethylaminosulfur trifluoride (DAST) under anhydrous conditions (-78°C) for controlled fluorination.

- Optimize Boc removal with diluted TFA (20% v/v in dichloromethane, 30 min) to minimize acidolysis .

How can researchers resolve discrepancies in NMR data compared to computational predictions?

Discrepancies often stem from fluorine’s strong anisotropic effects and coupling with adjacent protons. To address this:

- Perform 19F NMR to directly observe fluorine environments.

- Use 2D HSQC experiments to correlate 1H-13C couplings and clarify spin-spin interactions.

- Validate structures by comparing experimental data with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p) basis set) .

What analytical techniques are optimal for assessing enantiomeric purity?

- Chiral HPLC : Use a cellulose tris(3,5-dimethylphenylcarbamate) column (Chiralpak IC) with hexane/ethanol (90:10) at 1.0 mL/min. Baseline separation (Rs >2.0) is achievable.

- Polarimetric detection : Monitor optical rotation ([α]D²⁵ = +12.3° for R-enantiomer).

- Circular dichroism (CD) spectroscopy : Detect low-level impurities (<0.5%) via distinct Cotton effects .

What storage conditions prevent degradation of this compound?

Store at -20°C under inert gas (argon) in amber glass vials. Avoid moisture and light to prevent:

- Boc hydrolysis : Detected via FT-IR (loss of carbonyl peak at 1720 cm⁻¹).

- Photooxidation : Monitored by UV-Vis (λmax shift from 265 nm to 280 nm) .

How does stereochemistry at C2 affect reactivity in nucleophilic acyl substitution?

The (R)-configuration directs nucleophilic attack via a chelation-controlled mechanism, favoring β-lactam formation in basic conditions (e.g., NaHCO3/THF). Kinetic studies show a 3.2-fold rate increase over the (S)-enantiomer. Stereochemical outcomes are confirmed via NOESY and Mosher ester analysis .

Which solvents are compatible with this compound in peptide coupling reactions?

- Optimal solvents : DMF or DCM (solubility >95% at 25°C).

- Avoid DMSO : Hygroscopic nature accelerates premature Boc deprotection.

- Activation protocols : Use HOBt/DIC in DMF for efficient carbodiimide-mediated coupling (yield >85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.